Isopropyl glycidyl ether

Catalog No.
S591497
CAS No.
4016-14-2
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl glycidyl ether

CAS Number

4016-14-2

Product Name

Isopropyl glycidyl ether

IUPAC Name

2-(propan-2-yloxymethyl)oxirane

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-5(2)7-3-6-4-8-6/h5-6H,3-4H2,1-2H3

InChI Key

NWLUZGJDEZBBRH-UHFFFAOYSA-N

SMILES

CC(C)OCC1CO1

Solubility

greater than or equal to 100 mg/mL at 66° F (NTP, 1992)
18.8% IN WATER, SOL IN KETONES & ALCOHOLS
Solubility in water, g/100ml: 19
19%

Synonyms

((1-methylethoxy)methyl)oxirane, (isopropoxymethyl)oxirane, isopropyl glycidyl ether

Canonical SMILES

CC(C)OCC1CO1

Organic Synthesis

  • Precursor for Epoxy Resins

    IGE can be used as a starting material for the synthesis of epoxy resins []. The epoxide ring in its structure readily undergoes ring-opening reactions with various curing agents to form crosslinked polymers with desirable mechanical and adhesive properties. These properties make epoxy resins valuable in various industrial applications such as coatings, adhesives, and composites.

  • Glycidyl Etherification

    The epoxide group in IGE allows it to participate in glycidyl etherification reactions. This reaction involves attaching the glycidyl moiety (C2H3O-CH2-CH2-) to various organic substrates, introducing new functionalities and reactivity []. Researchers can utilize this reaction to modify the properties of polymers, biomolecules, and other organic materials for specific research purposes.

Bioconjugation Chemistry

  • Modification of Biomolecules: IGE can be used as a linker molecule in bioconjugation reactions. The epoxide group can react with various biomolecules containing nucleophilic groups (such as amines and thiols) to form stable covalent bonds. This allows researchers to attach reporter molecules, drugs, or other functional groups to biomolecules like proteins and antibodies for various applications, including targeted drug delivery and bioimaging.

IGE is a colorless liquid with a mild odor. It is a reactive organic compound (ROC) with industrial applications but is primarily of interest in scientific research due to its epoxy group and potential biological properties [].


Molecular Structure Analysis

The key feature of IGE's molecular structure is the three-membered epoxy ring, consisting of one oxygen atom and two carbon atoms. This ring is highly reactive and can undergo ring-opening reactions. Additionally, the presence of an isopropyl group (CH(CH3)2) attached to the same carbon as the epoxy ring contributes to its unique chemical properties [].


Chemical Reactions Analysis

Synthesis

IGE can be synthesized through the reaction of epichlorohydrin with isopropanol in the presence of a base catalyst [].

CICH₂CH-CH₂OH + CH(CH₃)₂OH ->  CICH₂CH-CH₂OCH(CH₃)₂ + H₂O

Decomposition

IGE can decompose at high temperatures, releasing volatile organic compounds (VOCs) and potentially hazardous byproducts [].

Other Reactions

IGE can undergo various ring-opening reactions with nucleophiles, such as amines and alcohols. These reactions are of interest in polymer synthesis and the development of new materials.


Physical And Chemical Properties Analysis

  • Formula: C₆H₁₂O₂ []
  • Molecular Weight: 116.18 g/mol []
  • Melting Point: Not available
  • Boiling Point: 131-132 °C (lit.) [] or 261°F []
  • Density: 0.92 g/cm³ []
  • Solubility: Soluble in organic solvents like acetone and ethanol, slightly soluble in water []
  • Flash Point: 92°F (33°C) []
  • Cytotoxicity: IGE may exhibit toxic effects on cells, although the exact mechanisms require further investigation.
  • Genotoxicity: Studies suggest IGE may interact with DNA, potentially leading to genotoxic effects.

More research is needed to elucidate the specific mechanisms underlying these potential biological effects.

IGE is a flammable liquid and should be handled with caution. It is also considered a suspected eye, skin, and respiratory irritant []. Exposure limits have been established by the National Institute for Occupational Safety and Health (NIOSH) with a time-weighted average (TWA) of 240 mg/m³ [].

Here are some safety precautions when handling IGE:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when working with IGE.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from heat and ignition sources.
  • Dispose of waste according to local regulations.

Physical Description

Isopropyl glycidyl ether is a colorless liquid. (USCG, 1999)
COLOURLESS LIQUID.
Colorless liquid.

Color/Form

MOBILE, COLORLESS LIQUID
Colorless liquid.

XLogP3

0.6

Boiling Point

261 °F at 760 mm Hg (NTP, 1992)
137 °C @ 760 MM HG
137 °C
261°F
279°F

Flash Point

92 °F (NTP, 1992)
33 °C c.c.
92°F

Vapor Density

4.15 (AIR= 1)
Relative vapor density (air = 1): 4.15

Density

0.92 (USCG, 1999)
0.9186 @ 20 °C/4 °C
Relative density (water = 1): 0.92
0.92

LogP

0.5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

9.4 mm Hg at 77 °F (NTP, 1992)
9.4 MM HG @ 25 °C
Vapor pressure, kPa at 25 °C: 1.25
9.4 mmHg
(77°F): 9 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

4016-14-2

Wikipedia

Glycidyl isopropyl ether

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

REACTION OF EPICHLOROHYDRIN WITH ISOPROPYL ALCOHOL FOLLOWED BY REACTION WITH SODIUM HYDROXIDE

General Manufacturing Information

Oxirane, 2-[(1-methylethoxy)methyl]-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

IN AIR BY GAS CHROMATOGRAPHY.

Dates

Modify: 2023-08-15

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